molecular formula C23H15ClO3 B13444675 (+/-)-Chlorophacinone-d4 (indanedione-d4)

(+/-)-Chlorophacinone-d4 (indanedione-d4)

Cat. No.: B13444675
M. Wt: 378.8 g/mol
InChI Key: UDHXJZHVNHGCEC-DOGSKSIHSA-N
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Description

(+/-)-Chlorophacinone-d4 (indanedione-d4) is a deuterated form of chlorophacinone, a widely used anticoagulant rodenticide. The deuterium labeling in this compound is used to trace and study the metabolic pathways and environmental fate of chlorophacinone. This compound is particularly valuable in research due to its stability and the ability to distinguish it from non-deuterated analogs in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Chlorophacinone-d4 (indanedione-d4) typically involves the introduction of deuterium atoms into the chlorophacinone molecule. This can be achieved through several synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents, under specific reaction conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis of chlorophacinone can directly incorporate deuterium atoms into the final product.

Industrial Production Methods

Industrial production of (+/-)-Chlorophacinone-d4 (indanedione-d4) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the deuterated compound. The process may involve:

    Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification Techniques: Employing chromatography and crystallization methods to isolate and purify the deuterated product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Chlorophacinone-d4 (indanedione-d4) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: The aromatic ring in the compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(+/-)-Chlorophacinone-d4 (indanedione-d4) has several scientific research applications, including:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to understand the biotransformation of chlorophacinone in organisms.

    Medicine: Investigated for its anticoagulant properties and potential therapeutic applications.

    Industry: Used in the development of rodenticides and studying their environmental impact.

Mechanism of Action

The mechanism of action of (+/-)-Chlorophacinone-d4 (indanedione-d4) involves its role as an anticoagulant. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the synthesis of clotting factors. This inhibition leads to a decrease in clotting factors, resulting in prolonged bleeding and ultimately, the death of the target organism. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: Another anticoagulant rodenticide with a similar mechanism of action.

    Brodifacoum: A more potent anticoagulant with a longer duration of action.

    Difenacoum: Similar to chlorophacinone but with different pharmacokinetic properties.

Uniqueness

(+/-)-Chlorophacinone-d4 (indanedione-d4) is unique due to its deuterium labeling, which provides distinct advantages in research. The deuterium atoms make it possible to differentiate this compound from its non-deuterated counterparts in analytical studies, allowing for precise tracking and analysis of its behavior in biological and environmental systems.

Properties

Molecular Formula

C23H15ClO3

Molecular Weight

378.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-phenylacetyl]-4,5,6,7-tetradeuterioindene-1,3-dione

InChI

InChI=1S/C23H15ClO3/c24-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)23(27)20-21(25)17-8-4-5-9-18(17)22(20)26/h1-13,19-20H/i4D,5D,8D,9D

InChI Key

UDHXJZHVNHGCEC-DOGSKSIHSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=O)C(C(=O)C2=C1[2H])C(=O)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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